
3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromobutoxy group at the third position and a chlorine atom at the fourth position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one typically involves the alkylation of a hydroxybenzopyran derivative with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-chloro-1H-2-benzopyran-1-one
Reagent: 1,4-dibromobutane
Base: Potassium carbonate
Solvent: Dimethylformamide (DMF)
Reaction Conditions: Heating at 80-100°C for several hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of the reactants between different phases.
化学反応の分析
Types of Reactions
3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromobutoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove the bromine atom and form a butoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of butoxy derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and pain pathways.
Modulating Receptors: Interacting with receptors on the cell surface to modulate cellular signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives, such as:
4-Chloro-1H-2-benzopyran-1-one: Lacks the bromobutoxy group and has different biological activities.
3-(4-Methoxybutoxy)-4-chloro-1H-2-benzopyran-1-one: Contains a methoxybutoxy group instead of a bromobutoxy group, leading to variations in its chemical reactivity and biological properties.
3-(4-Bromobutoxy)-4-methyl-1H-2-benzopyran-1-one: Contains a methyl group instead of a chlorine atom, resulting in different pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
913836-91-6 |
|---|---|
分子式 |
C13H12BrClO3 |
分子量 |
331.59 g/mol |
IUPAC名 |
3-(4-bromobutoxy)-4-chloroisochromen-1-one |
InChI |
InChI=1S/C13H12BrClO3/c14-7-3-4-8-17-13-11(15)9-5-1-2-6-10(9)12(16)18-13/h1-2,5-6H,3-4,7-8H2 |
InChIキー |
VPQQIRHWKFYLOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(OC2=O)OCCCCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)
![4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
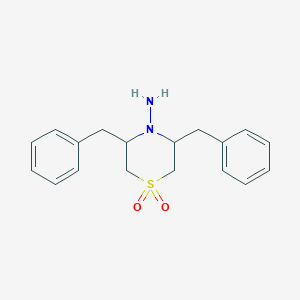
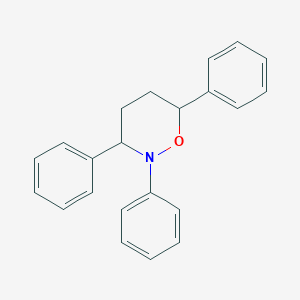


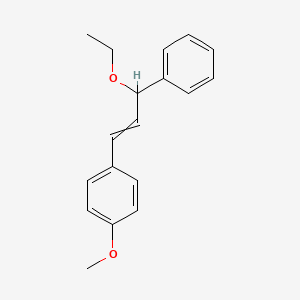
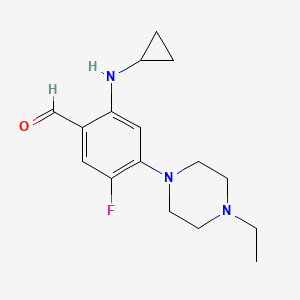
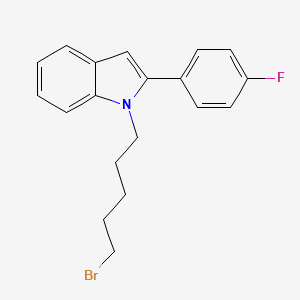

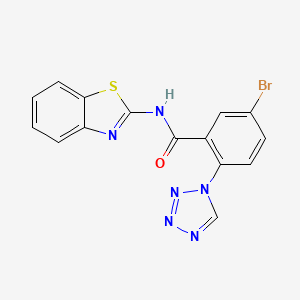
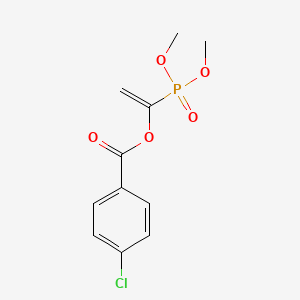

![N-[(2S)-1,3-Dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B12619256.png)
